molecular formula C23H27ClFN3O2S B2656344 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1216514-61-2

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2656344
CAS No.: 1216514-61-2
M. Wt: 464
InChI Key: SUOUMDZMYBFILJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a complex organic compound featuring a thiazole ring, a fluorine atom, a morpholine group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through a halogenation reaction, and the morpholine group is added via nucleophilic substitution. The phenylpropanamide moiety is then coupled to the thiazole ring using amide bond formation techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions, often involving the sulfur atom.

  • Reduction: Reduction reactions can be performed on the fluorine atom or other functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents, such as the morpholine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as morpholine are introduced using reagents like 3-chloropropylmorpholine.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the thiazole ring.

  • Reduction products: Reduced forms of the fluorine-containing compound.

  • Substitution products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.

  • Biology: The compound's interaction with biological systems can be studied to understand its effects on cellular processes.

  • Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom play crucial roles in this interaction, influencing the compound's binding affinity and specificity. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S.ClH/c24-19-8-4-9-20-22(19)25-23(30-20)27(13-5-12-26-14-16-29-17-15-26)21(28)11-10-18-6-2-1-3-7-18;/h1-4,6-9H,5,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOUMDZMYBFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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